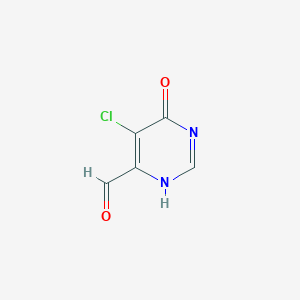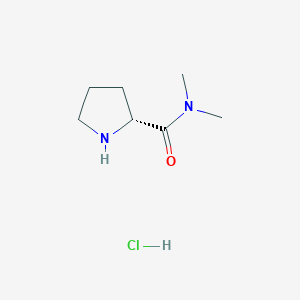
N,N-dimethyl-D-prolinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-D-prolinamide hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O. Its average mass is 178.660 Da and its monoisotopic mass is 178.087296 Da .
Synthesis Analysis
The synthesis of L-prolinamide, which is structurally similar to this compound, has been described in the literature . The process involves the amidation of L-proline in organic media using ammonia and a biocatalyst. This method is racemization-free and scalable, making it a promising approach for the synthesis of L-prolinamide . Another method involves the formation of L-proline methyl ester hydrochloride, followed by ammonolysis to obtain a synthetic solution containing L-prolinamide .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxamide group. The carboxamide group contains a carbonyl (C=O) and an amine (NH2), which is further substituted with two methyl groups (CH3), making it a dimethylamino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C7H15ClN2O), average mass (178.660 Da), and monoisotopic mass (178.087296 Da) .Propriétés
IUPAC Name |
(2R)-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPOVCMGNNCPFL-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8013919.png)
![Benzyl (1s)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8013927.png)
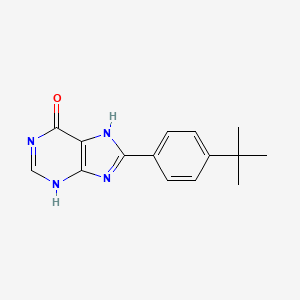
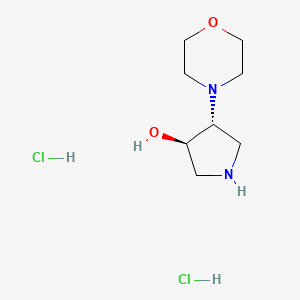

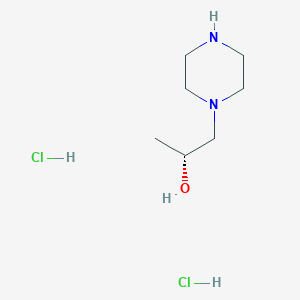
![trans-[1,3'-Bipyrrolidin]-4'-ol](/img/structure/B8013987.png)
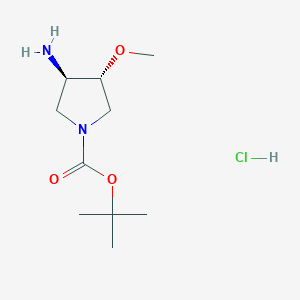
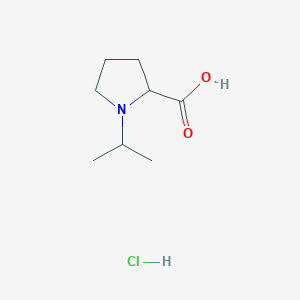
![[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate](/img/structure/B8014011.png)
![[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B8014014.png)
